1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(4-methylphenyl)-, 1,1-dimethylethyl ester
Description
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(4-methylphenyl)-, 1,1-dimethylethyl ester (CAS: 208245-73-2) is a pyridinecarboxylic acid derivative featuring a 3,6-dihydropyridine core substituted with a 4-methylphenyl group at the 4-position and a tert-butyl ester at the carboxylic acid moiety.
Properties
IUPAC Name |
tert-butyl 4-(4-methylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-13-5-7-14(8-6-13)15-9-11-18(12-10-15)16(19)20-17(2,3)4/h5-9H,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUWLHDYRPWTEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301145723 | |
| Record name | 1,1-Dimethylethyl 3,6-dihydro-4-(4-methylphenyl)-1(2H)-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138647-53-7 | |
| Record name | 1,1-Dimethylethyl 3,6-dihydro-4-(4-methylphenyl)-1(2H)-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138647-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3,6-dihydro-4-(4-methylphenyl)-1(2H)-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(4-methylphenyl)-, 1,1-dimethylethyl ester typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of a methyl group attached to the pyridine ring.
Esterification: The carboxylic acid group is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(4-methylphenyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(4-methylphenyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(4-methylphenyl)-, 1,1-dimethylethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The pyridine ring may also participate in coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural variations and properties of the target compound and its analogs:
Physicochemical Properties
- Thermal Stability : The tert-butyl ester in the target compound likely enhances steric protection, improving hydrolytic stability compared to methyl or ethyl esters . In contrast, the methyl ester in 190079-66-4 offers higher reactivity in esterification or transesterification reactions .
- Acid-Base Behavior : The pyrrolidinyl substituent in 654663-43-1 raises its pKa to 14.61, suggesting reduced acidity compared to unmodified pyridinecarboxylic acids .
Biological Activity
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(4-methylphenyl)-, 1,1-dimethylethyl ester, commonly referred to as a pyridine derivative, has garnered attention due to its diverse biological activities. This compound is characterized by a unique structure that contributes to its potential therapeutic and agricultural applications. The following sections will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C₁₁H₁₉NO₂
- Molecular Weight : 197.27 g/mol
- CAS Number : 208245-73-2
Biological Activity Overview
The biological activity of this compound can be categorized into various domains:
1. Antimicrobial Activity
Research has indicated that pyridine derivatives exhibit significant antimicrobial properties. Studies have shown that this specific compound demonstrates inhibitory effects against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Bacillus subtilis | 12 |
2. Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In vitro assays suggest that it effectively scavenges free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.
3. Insecticidal Activity
As a potential insecticide, this compound has shown effectiveness against certain pest species. Its mode of action appears to involve the inhibition of neurotransmitter receptors in insects, leading to paralysis and death.
Case Studies
Several studies have been conducted to assess the biological effects of this pyridine derivative:
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various pyridine derivatives, including our compound. Results indicated a strong correlation between structural modifications and antimicrobial potency.
Case Study 2: Antioxidant Activity
Research published in Food Chemistry assessed the antioxidant capacity of different pyridine derivatives using DPPH and ABTS assays. The results demonstrated that this compound exhibited significant scavenging activity comparable to known antioxidants like ascorbic acid.
Research Findings
Recent studies have provided insights into the mechanisms underlying the biological activities of this compound:
- Mechanism of Action : The compound's antimicrobial action is attributed to its ability to inhibit bacterial enzyme activity and disrupt cell membrane integrity.
- Synergistic Effects : When combined with other antimicrobial agents, the efficacy of this pyridine derivative can be enhanced, suggesting potential for use in combination therapies.
Q & A
Basic: What synthetic routes and characterization methods are recommended for synthesizing this compound?
Methodological Answer:
- Synthetic Routes : While direct synthesis protocols for this specific ester are not detailed in the literature, analogous compounds (e.g., ethyl esters of pyridinecarboxylic acid derivatives) suggest a multi-step approach involving condensation of 4-(4-methylphenyl)-3,6-dihydropyridine with tert-butyl chloroformate under controlled pH and temperature conditions. Intermediate purification via column chromatography is advised .
- Characterization : Use high-resolution NMR (¹H/¹³C) to confirm esterification and substituent positions. Pair with HPLC (C18 column, methanol/0.2 M sodium phosphate buffer, pH 5.5) to verify purity (>95%) . Mass spectrometry (ESI-MS) should validate molecular weight (e.g., theoretical m/z ~300–350 Da).
Basic: How can researchers assess the compound’s stability under varying experimental conditions?
Methodological Answer:
- Stress Testing : Conduct accelerated degradation studies under thermal (40–80°C), hydrolytic (acidic/basic buffers), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC with a UV detector (λ = 254 nm) .
- Storage Recommendations : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation. Avoid prolonged exposure to light, as tert-butyl esters are prone to photolytic cleavage .
Basic: What toxicological data are available, and how should safety protocols be designed?
Methodological Answer:
- Toxicology : Limited data exist, but structurally similar esters are classified as potential carcinogens (IARC Group 2B) at concentrations ≥0.1%. Prioritize in vitro assays (Ames test for mutagenicity; MTT assay for cytotoxicity) .
- Safety Protocols : Use NIOSH-approved respirators (N95) and chemical-resistant gloves (nitrile). Implement fume hoods for synthesis and waste neutralization to minimize inhalation/contact risks .
Advanced: How can Design of Experiments (DoE) optimize synthetic yield and purity?
Methodological Answer:
- Factorial Design : Apply a 2³ factorial matrix to test variables: reaction temperature (25–60°C), molar ratio (1:1–1:2), and catalyst concentration (0.1–1.0 mol%). Analyze responses (yield, purity) using ANOVA to identify significant factors .
- Response Surface Methodology (RSM) : Refine optimal conditions via central composite design. For example, maximize yield by balancing steric hindrance from the tert-butyl group with reaction kinetics .
Advanced: How can computational modeling predict reaction pathways and regioselectivity?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states and activation energies for esterification. Compare with alternative pathways (e.g., competing O- vs. N-alkylation) .
- Machine Learning : Train models on existing pyridinecarboxylic acid ester datasets to predict regioselectivity. Incorporate descriptors like electrophilicity index and steric parameters .
Advanced: How should researchers resolve contradictions in spectral or stability data?
Methodological Answer:
- Cross-Validation : Replicate experiments with independent techniques (e.g., IR for carbonyl confirmation; X-ray crystallography for solid-state structure). For stability discrepancies, use kinetic modeling (Arrhenius plots) to reconcile degradation rates under varying conditions .
- Statistical Analysis : Apply Grubbs’ test to identify outliers in HPLC purity data. If batch-to-batch variability exceeds 5%, re-evaluate synthetic protocols (e.g., solvent purity, catalyst source) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
